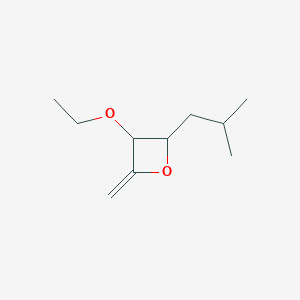
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers characterized by their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction, where an epoxide is treated with a suitable nucleophile under basic conditions to form the oxetane ring . For example, the reaction of an epoxide with trimethyloxosulfonium iodide in the presence of a base like sodium hydride can yield the desired oxetane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
Aplicaciones Científicas De Investigación
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique ring structure makes it a valuable scaffold for drug design and development.
Materials Science: Oxetanes are used in the development of advanced materials, including polymers and resins, due to their reactivity and ability to form cross-linked networks.
Chemical Biology: The compound can be employed in the study of biological processes and interactions, serving as a probe or building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane involves its interaction with molecular targets through its reactive oxetane ring. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.
3-Ethoxy-2-methylidene-4-(2-methylpropyl)tetrahydrofuran: Contains a five-membered tetrahydrofuran ring instead of a four-membered oxetane ring.
Uniqueness
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is unique due to its four-membered oxetane ring, which imparts higher ring strain and reactivity compared to its five-membered and three-membered counterparts. This increased reactivity makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
185449-73-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-ethoxy-2-methylidene-4-(2-methylpropyl)oxetane |
InChI |
InChI=1S/C10H18O2/c1-5-11-10-8(4)12-9(10)6-7(2)3/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
UOOTWWIQOMIALC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(OC1=C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

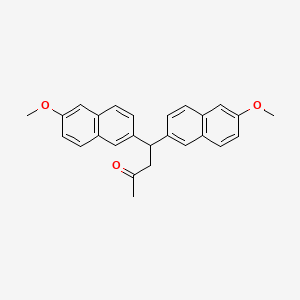

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)


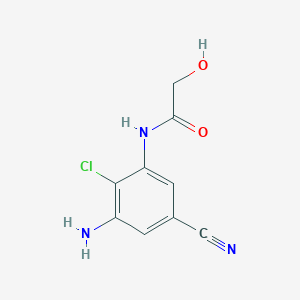
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
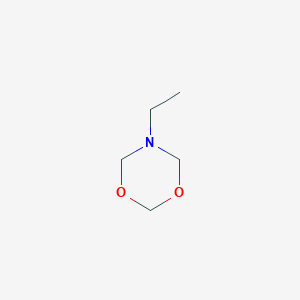
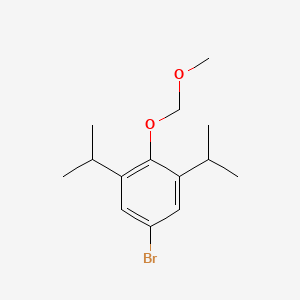
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
